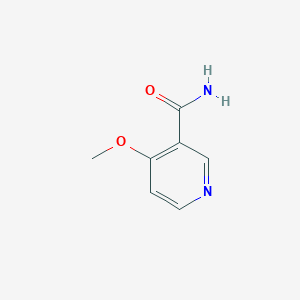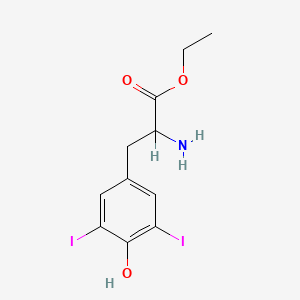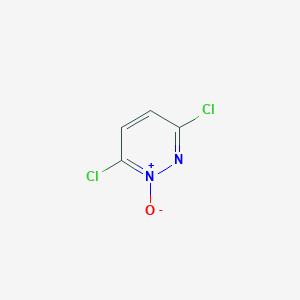
3-(1-Methyl-1H-pyrazol-5-yl)aniline
Descripción general
Descripción
“3-(1-Methyl-1H-pyrazol-5-yl)aniline” is a chemical compound with the empirical formula C10H11N3 and a molecular weight of 173.21 . It is a solid substance and is considered a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “3-(1-Methyl-1H-pyrazol-5-yl)aniline” can be represented by the SMILES string Cn1ccc(n1)-c2cccc(N)c2 . The InChI representation is 1S/C10H11N3/c1-13-6-5-10(12-13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(1-Methyl-1H-pyrazol-5-yl)aniline” are not detailed in the retrieved data, pyrazole derivatives have been the target of numerous methodologies due to their prevalence as scaffolds in the synthesis of bioactive compounds .
Physical And Chemical Properties Analysis
“3-(1-Methyl-1H-pyrazol-5-yl)aniline” is a solid substance . Its molecular weight is 173.21 , and it has a specific InChI key ZRXOZSROZJGRRH-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Agricultural Chemistry: Herbicide Development
Compounds containing the 3-methyl-1H-pyrazol-5-yl group have been synthesized to enhance the potency of herbicides like quinclorac. These derivatives exhibit significant herbicidal activity, particularly against barnyard grass, and are being considered for further research as potential herbicides in agricultural fields .
Pharmaceutical Chemistry: Antidiabetic Agents
The 3-methyl-1H-pyrazol-5-yl moiety serves as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These compounds are being explored as selective and orally active dipeptidylpeptidase 4 inhibitors, which have applications as antidiabetic agents .
Medicinal Chemistry: Antifungal and Antibacterial Activities
Derivatives of 3-methyl-1H-pyrazol-5-yl have shown promising in vitro antifungal and antibacterial activities. The presence of certain substituents, such as bromine, can enhance the absorption rate due to increased lipid solubility, thereby improving pharmacological activity .
Synthetic Chemistry: Heterocyclic Compound Synthesis
The pyrazole structure, including the 3-methyl-1H-pyrazol-5-yl group, enables multidirectional transformations. The introduction of different substituents on the pyrazole provides a diversity of structures, which is crucial in the development of heterocyclic agrochemicals .
Therapeutic Research: Antileishmanial and Antimalarial Evaluation
Hydrazine-coupled pyrazole derivatives, incorporating different moieties, have been synthesized for their potential effects on solubility and interactions with biological macromolecules. These compounds are under investigation for their antileishmanial and antimalarial properties .
Drug Development: Imidazole Derivatives
The imidazole ring, closely related to the pyrazole structure, is a core component in many drugs. Derivatives of imidazole, which may include the 3-methyl-1H-pyrazol-5-yl group, exhibit a wide range of biological activities and are key synthons in new drug development .
Safety and Hazards
Direcciones Futuras
Pyrazoles, including “3-(1-Methyl-1H-pyrazol-5-yl)aniline”, are considered an interesting class in drug discovery due to their broad spectrum of biological activities . Therefore, future research may focus on further exploring the biological activities and potential therapeutic applications of this compound .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with enzymes such asNicotinamide phosphoribosyltransferase (NAMPT) and Leishmania major pteridine reductase 1 (LmPTR1) . These enzymes play crucial roles in biological processes such as metabolism and cell growth.
Mode of Action
It’s suggested that similar compounds may interact with their targets throughbinding to the active site of the enzyme, leading to changes in the enzyme’s activity .
Biochemical Pathways
Compounds with similar structures have been reported to influence theNAD+ salvage pathway and antipromastigote activity , which are critical for cellular metabolism and growth.
Result of Action
Similar compounds have been reported to exhibitantioxidant and anticancer activities , suggesting potential therapeutic applications.
Propiedades
IUPAC Name |
3-(2-methylpyrazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-10(5-6-12-13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYWGUASUNFUCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640331 | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-pyrazol-5-yl)aniline | |
CAS RN |
910037-08-0 | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

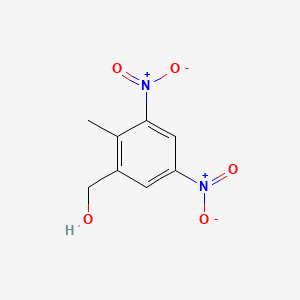
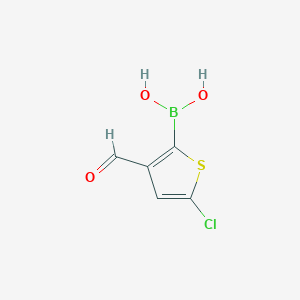
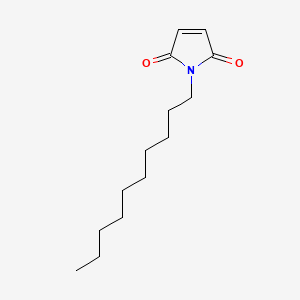
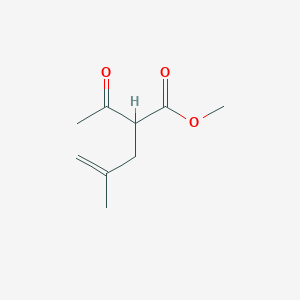

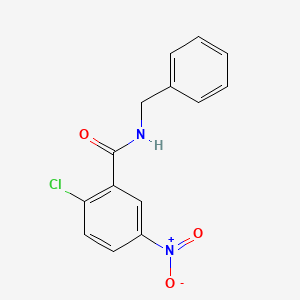

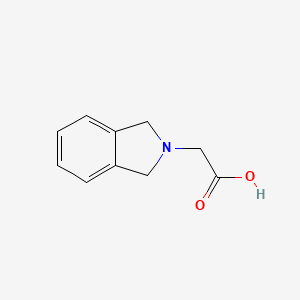
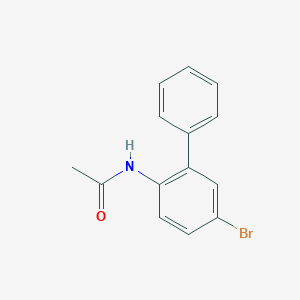
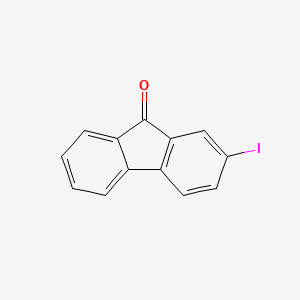
![(3S,5S,8R,9S,10S,13S,14S,16R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B1604592.png)
